(S)-Carprofen

Descripción general

Descripción

(S)-Carprofen is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used in veterinary medicine to relieve pain and inflammation in animals. It is the S-enantiomer of carprofen, which means it is one of two mirror-image forms of the molecule. The compound is known for its effectiveness in treating osteoarthritis and postoperative pain in dogs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Carprofen typically involves the resolution of racemic carprofen, which contains both the R- and S-enantiomers. One common method for resolving racemic carprofen is through chiral chromatography, where the two enantiomers are separated based on their interaction with a chiral stationary phase. Another method involves the use of chiral auxiliaries or catalysts to selectively produce the S-enantiomer during the synthesis process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chiral resolution techniques. These methods may include the use of high-performance liquid chromatography (HPLC) with chiral columns or the application of asymmetric synthesis techniques that favor the formation of the S-enantiomer. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Análisis De Reacciones Químicas

Halogenation and Regioselectivity

(S)-Carprofen undergoes regioselective iodination at position 3 of the carbazole framework :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Iodination | ICl in CHCl₃, 25°C, 24h | 3-Iodo-(S)-carprofen | 85% |

Structural Analysis :

-

X-ray crystallography confirms N-H⋯O (2.65 Å) and O-H⋯O (2.65 Å) hydrogen bonds .

-

Halogen bonding observed between iodine (C3-I) and carbonyl oxygen (3.30 Å) .

Derivatization for Multi-Target Activity

Modifications to the carboxylic acid group enhance FAAH/COX inhibition :

a. Ester/Analog Synthesis

Key Findings :

-

Carboxylic acid group is critical for COX inhibition (ester derivatives lose activity) .

-

S(+)-15i shows 4.1 μM (COX-1) and 2.5 μM (COX-2) IC₅₀, outperforming racemic mixtures .

Enantiomer-Specific Reactivity

The S-enantiomer exhibits unique pharmacological and chemical properties:

| Parameter | S(+)-Carprofen | R(-)-Carprofen |

|---|---|---|

| COX-2 Inhibition | 5.3 ± 3.0 μM | >100 μM |

| Proteoglycan Synthesis | 10× stimulation | No effect |

| PGE₂ Suppression | 100× potency | Minimal activity |

Synthesis Resolution :

Stability Under Acidic Conditions

This compound remains stable in concentrated HCl-dioxane (1:1) at 100°C for 12h, facilitating purification . No racemization occurs under these conditions .

Aplicaciones Científicas De Investigación

Veterinary Applications

1. Pain Management in Animals

- Indications : Commonly prescribed for osteoarthritis and postoperative pain in dogs.

- Efficacy : Studies have shown that (S)-Carprofen significantly alleviates clinical signs of osteoarthritis in dogs. A long-term study involving 805 dogs demonstrated its effectiveness in managing pain associated with degenerative joint disease .

2. Safety Profile

- Adverse Effects : While generally well-tolerated, this compound can increase bleeding time and has been associated with gastrointestinal issues in some cases . Monitoring is essential during prolonged use.

Neurodegenerative Disease Research

Recent studies have highlighted the potential of this compound beyond its traditional veterinary applications. Notably, research indicates its efficacy in mitigating Alzheimer-like symptoms:

1. Mechanism of Action in Alzheimer's Disease

- Neuroinflammation Reduction : In transgenic mouse models of Alzheimer’s disease, this compound has been shown to alleviate key pathological features such as amyloid-beta aggregation and neuroinflammation. The treatment resulted in improved cognitive function as assessed by Y-maze tests .

- Biochemical Effects : Treatment with this compound led to increased levels of amyloid fibrils while reducing reactive astrocyte activation, suggesting a dual role in promoting amyloid aggregation while mitigating neuroinflammatory responses .

Potential Anticancer Applications

Research has also explored the anticancer potential of this compound:

1. Antineoplastic Effects

- Mechanism : Studies suggest that this compound may act as an adjunctive treatment for certain tumors overexpressing COX-2. It has demonstrated pro-apoptotic effects on prostate cancer cells through pathways involving the p75 neurotrophin receptor .

- Synergistic Effects with Antibiotics : Recent findings indicate that this compound can restore susceptibility to antibiotics in resistant bacterial strains, hinting at its potential role in combination therapies for infections complicating cancer treatments .

Case Studies

1. Veterinary Case Study on NSAID Toxicity

A notable case involved a dog that ingested a lethal dose of this compound. The veterinary team employed manual therapeutic plasma exchange alongside standard decontamination techniques, resulting in a significant reduction of carprofen levels and recovery from toxicity .

Summary Table of Applications

Mecanismo De Acción

(S)-Carprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, this compound reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation. The compound primarily targets the COX-2 isoform, which is associated with inflammation, while sparing the COX-1 isoform, which is important for maintaining normal physiological functions.

Comparación Con Compuestos Similares

Similar Compounds

Ibuprofen: Another NSAID that inhibits COX enzymes but is less selective for COX-2 compared to (S)-Carprofen.

Naproxen: An NSAID with a similar mechanism of action but a longer half-life.

Ketoprofen: A related compound with similar anti-inflammatory properties but different pharmacokinetic profiles.

Uniqueness

This compound is unique in its high selectivity for the COX-2 enzyme, which reduces the risk of gastrointestinal side effects commonly associated with other NSAIDs. This selectivity makes it particularly suitable for long-term use in veterinary medicine.

Actividad Biológica

(S)-Carprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its analgesic, antipyretic, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

The primary mechanism by which this compound exerts its effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.

- COX-1 is responsible for the production of prostaglandins that protect the gastric mucosa and regulate renal blood flow.

- COX-2 is induced during inflammation and produces prostaglandins that mediate pain and inflammation.

This compound exhibits a preferential inhibition of COX-2 over COX-1, which contributes to its reduced gastrointestinal side effects compared to other NSAIDs . The drug's bioavailability is notably high, with over 90% absorption when administered orally .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against mycobacterial infections. Research indicates that it possesses bactericidal properties that inhibit mycobacterial drug efflux mechanisms and biofilm formation.

- In a study involving Mycobacterium tuberculosis, this compound was effective against both replicating and non-replicating strains, demonstrating a minimum inhibitory concentration (MIC) of 40 mg/L .

- Transcriptome profiling revealed that it disrupts the membrane potential of mycobacteria, affecting gene expression significantly—modifying 675 genes compared to less than 40 genes affected by traditional antibiotics like isoniazid .

Therapeutic Applications

This compound has been extensively studied for its application in veterinary medicine, particularly for managing pain and inflammation in dogs suffering from osteoarthritis. A long-term study involving 805 dogs demonstrated significant pain relief and tolerance to the drug over extended periods .

Additionally, its potential as an adjunctive treatment in cancer therapy has been explored. The compound has shown pro-apoptotic effects on prostate cancer cells via the p75 neurotrophin receptor pathway, suggesting possible applications in oncology .

Case Study 1: Osteoarthritis in Dogs

A longitudinal study assessed the efficacy of this compound in 805 dogs diagnosed with osteoarthritis. Results indicated substantial improvement in mobility and reduction in pain scores after prolonged administration .

Case Study 2: Antimycobacterial Activity

In a controlled laboratory setting, this compound was tested against various strains of M. tuberculosis. The results confirmed its ability to inhibit biofilm formation and bacterial growth effectively, providing insights into its potential role in treating drug-resistant tuberculosis .

Comparative Efficacy

| Property | This compound | Other NSAIDs |

|---|---|---|

| COX-2 Selectivity | High | Variable |

| Analgesic Potency | Comparable to Indomethacin | Varies by compound |

| Antimicrobial Activity | Yes | Limited |

| Gastrointestinal Safety | Higher | Lower |

Propiedades

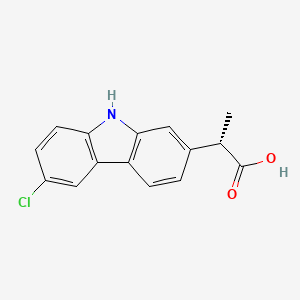

IUPAC Name |

(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBGTOOZJQSKH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349877 | |

| Record name | (+)-carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52263-84-0 | |

| Record name | (+)-carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.